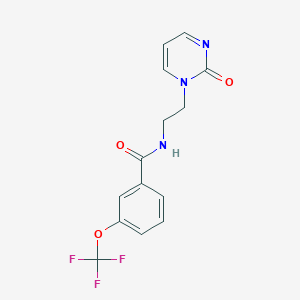
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidinone moiety linked to a benzamide group through an ethyl chain, with a trifluoromethoxy substituent on the benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrimidinone Intermediate
Starting Materials: 2-aminopyrimidine and an appropriate acylating agent.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrimidinone ring.
-
Alkylation
Starting Materials: The pyrimidinone intermediate and an alkyl halide (e.g., ethyl bromide).
Reaction Conditions: This step involves nucleophilic substitution, typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Coupling with Benzamide
Starting Materials: The alkylated pyrimidinone and 3-(trifluoromethoxy)benzoyl chloride.
Reaction Conditions: The coupling reaction is usually conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct, in a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert carbonyl groups to alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines, thiols, or halides.
Conditions: Often performed in polar aprotic solvents under mild to moderate temperatures.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Molecular Probes: Utilized in labeling and detecting biological molecules.
Medicine
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. For example, its trifluoromethoxy group can enhance binding affinity and specificity, while the pyrimidinone moiety may interact with nucleophilic sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(trifluoromethoxy)benzamide: Similar structure but with the trifluoromethoxy group at the para position.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCTEPRWXIQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
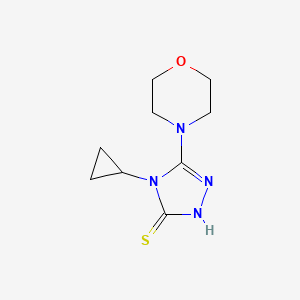
![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)
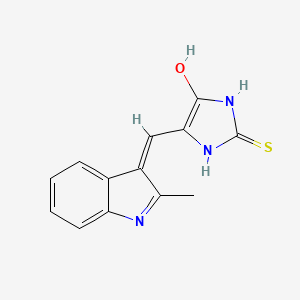
![1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2889783.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)
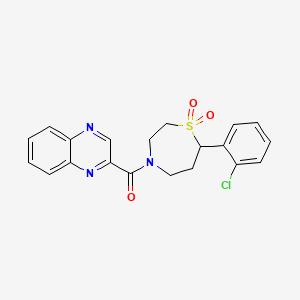
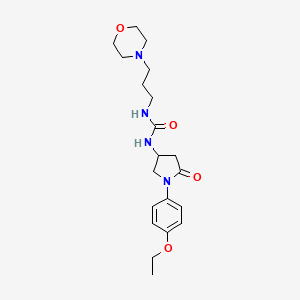


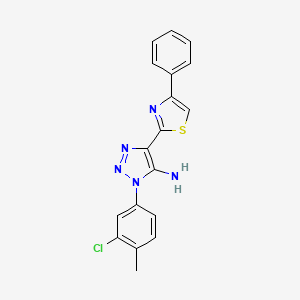
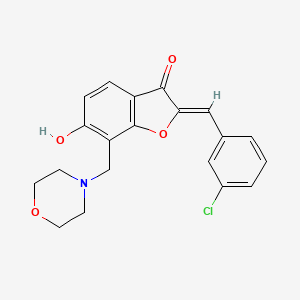
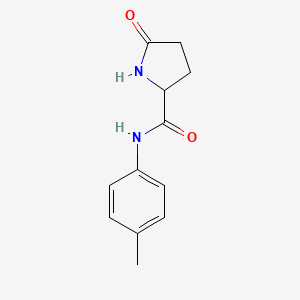
![4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2889801.png)
